molecular formula C2H6O2 B026584 Ethylene glycol-13C2 CAS No. 104700-12-1

Ethylene glycol-13C2

Cat. No. B026584
M. Wt: 64.053 g/mol
InChI Key: LYCAIKOWRPUZTN-ZDOIIHCHSA-N
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Description

Ethylene glycol (EG) is a major commodity chemical used as a raw material in the production of polyester fibers, polyethylene terephthalate (PET) resins, and antifreeze formulations. The introduction of isotopic labeling, such as in Ethylene glycol-13C2, allows for detailed studies of EG's fate and behavior in environmental and biological systems, providing insights into its degradation pathways and interaction mechanisms with enzymes and other biological molecules.

Synthesis Analysis

The synthesis of ethylene glycol typically involves the hydration of ethylene oxide, a process that can be catalyzed by acidic or basic catalysts. For isotopically labeled ethylene glycol, such as Ethylene glycol-13C2, specific precursors containing the 13C isotope are used. This allows for the traceability of ethylene glycol in complex systems and provides a tool for understanding chemical transformations and interactions at the molecular level.

Molecular Structure Analysis

Ethylene glycol is a simple molecule with two hydroxyl groups attached to adjacent carbon atoms in a linear configuration. The presence of isotopic labeling, like 13C, does not alter the physical structure but changes the molecular weight slightly and significantly affects its spectroscopic properties, making it detectable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) analyses.

Chemical Reactions and Properties

Ethylene glycol participates in various chemical reactions, including etherification, esterification, and oxidation processes, leading to the formation of a wide range of products such as ethers, esters, and acids. The isotopic labeling of ethylene glycol (13C) enables the detailed study of these reactions, particularly in tracing the incorporation of ethylene glycol-derived carbons into products and intermediates.

Physical Properties Analysis

Ethylene glycol is characterized by a high boiling point and low freezing point, making it an excellent medium for heat transfer in cooling and heating systems. The isotopic labeling (13C) does not significantly alter these physical properties but enables the differentiation of labeled ethylene glycol from its unlabeled counterpart in physical property studies under varying environmental conditions.

Chemical Properties Analysis

The chemical properties of ethylene glycol, such as its reactivity with acids and bases, solubility in water and organic solvents, and capability to form hydrogen bonds, make it a versatile chemical in industrial and research applications. Isotopically labeled ethylene glycol (13C2) provides a unique tool for studying these properties in complex mixtures and reactions, allowing for the precise tracking of ethylene glycol's fate and transformation in chemical and biological systems.

For further detailed information and research insights on ethylene glycol and its isotopically labeled forms, refer to the following sources:

  • Liu Xinzhu's review on the synthesis of ethylene glycol through coal chemical industry routes suggests the potential of coal as a promising method for glycol synthesis, highlighting economic and technological advantages in China (Liu Xinzhu, 2007).
  • The importance of poly(ethylene glycol) alternatives for overcoming PEG immunogenicity in drug delivery and bioconjugation by Thai Thanh Hoang Thi et al., 2020, highlights the need for developing alternative polymers to PEG due to the formation of anti-PEG antibodies (Thai Thanh Hoang Thi et al., 2020).
  • A toxicological review of the ethylene glycol series by J. Fowles et al., 2017, summarizes the hazards, exposure, and risk associated with ethylene glycols, providing insights into their toxicity and modes of action (J. Fowles et al., 2017).

Scientific Research Applications

  • Synthesis of Organic Compounds : Ethylene glycol is an effective solvent in synthesizing novel organic compounds like oleo-benzimidazole derivatives, achieving significant yields (Hosamani et al., 2008).

  • Industrial Processes : Its thermochemical properties make ethylene glycol a suitable liquid medium for various industrial processes. Its interaction with other molecules, like hydrogen bonding with methanol, is also of interest (Stolov et al., 2017).

  • Porous Structures for Gas Separation : Ethylene glycol-based synthesis of zeolitic tetrazolate-imidazolate frameworks (ZTIFs) results in porous structures that are chemically stable and potentially useful for CO2 separation at ambient temperature (Li et al., 2018).

  • Target Materials in Particle Physics : In the realm of physics, particularly in proton and pion scattering experiments, dynamically polarized 13C targets from ethylene glycol have been used effectively (Penttilä et al., 1991).

  • Force Field Development in Simulations : Ethylene glycol's properties have been studied for the development of all-atom force fields. These fields are used in simulations of pure glycol and its mixtures with water, organic solvents, ionic liquids, and at phase interfaces (Szefczyk & Cordeiro, 2011).

  • Chemical Reactivity and Mechanisms : Significant advances in ethylene glycol's synthesis and applications focus on its catalytic reactivity and reaction mechanisms (Yue et al., 2012).

  • Biodegradation Applications : Studies on the biodegradation of ethylene glycol and related compounds, such as polyethylene glycols, highlight its environmental significance, particularly in the degradation by specific bacteria like Yersinia pestis (Jones & Watson, 1976).

Safety And Hazards

Ethylene glycol can harm the eyes, skin, kidneys, and respiratory system . It can cause death if swallowed . Workers may be harmed from exposure to ethylene glycol .

Future Directions

Ethylene glycol-13C2 is available for purchase and is expected to be shipped on March 08, 2024 . It is used in research and has potential for further study and development .

properties

IUPAC Name

(1,2-13C2)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCAIKOWRPUZTN-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583948
Record name (~13~C_2_)Ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.053 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylene glycol-13C2

CAS RN

104700-12-1
Record name (~13~C_2_)Ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104700-12-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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